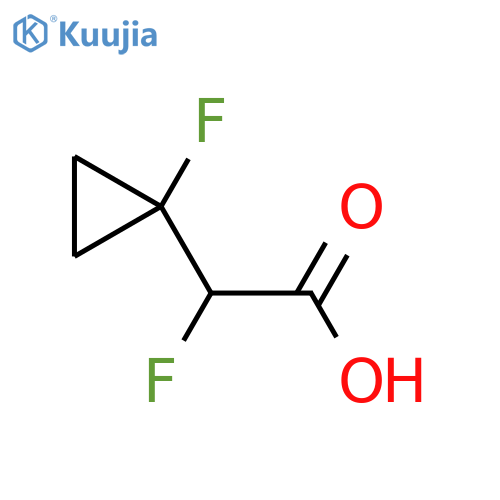

Cas no 2377036-01-4 (2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)

2-Fluoro-2-(1-fluorocyclopropyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2377036-01-4

- 2-fluoro-2-(1-fluorocyclopropyl)acetic acid

- EN300-7444090

- 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid

-

- インチ: 1S/C5H6F2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2H2,(H,8,9)

- InChIKey: VDNHHLXZGWASKV-UHFFFAOYSA-N

- ほほえんだ: FC1(C(C(=O)O)F)CC1

計算された属性

- せいみつぶんしりょう: 136.03358575g/mol

- どういたいしつりょう: 136.03358575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 37.3Ų

2-Fluoro-2-(1-fluorocyclopropyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7444090-1.0g |

2-fluoro-2-(1-fluorocyclopropyl)acetic acid |

2377036-01-4 | 95.0% | 1.0g |

$0.0 | 2025-03-11 |

2-Fluoro-2-(1-fluorocyclopropyl)acetic acid 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

2-Fluoro-2-(1-fluorocyclopropyl)acetic acidに関する追加情報

Professional Introduction to 2-Fluoro-2-(1-fluorocyclopropyl)acetic Acid (CAS No. 2377036-01-4)

2-Fluoro-2-(1-fluorocyclopropyl)acetic acid, with the chemical identifier CAS No. 2377036-01-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its fluoro-substituted structure, which is known to enhance biological activity and metabolic stability. The presence of both fluorine atoms in its molecular framework makes it a particularly intriguing subject for medicinal chemists and biologists seeking to develop novel therapeutic agents.

The molecular structure of 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid consists of a central acetic acid moiety substituted with a cyclopropyl group, which is further functionalized with a fluorine atom. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active compounds. The fluoro-substituted cyclopropyl group is particularly noteworthy, as it has been shown to influence the binding affinity and selectivity of drug candidates, thereby playing a crucial role in their overall efficacy.

In recent years, there has been a growing interest in the development of fluorinated compounds for their potential applications in medicine. The use of fluorine atoms in drug design is well-documented for its ability to improve pharmacokinetic profiles, including bioavailability, metabolic stability, and lipophilicity. 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid exemplifies this trend, as it serves as a versatile building block for the synthesis of more complex molecules. Its incorporation into drug candidates has been explored in various therapeutic areas, including oncology, inflammation, and infectious diseases.

One of the most compelling aspects of 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By designing molecules that specifically target these enzymes, researchers aim to disrupt aberrant signaling pathways that contribute to disease progression. The fluoro-substituted cyclopropyl group in 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid has been found to enhance binding interactions with kinase active sites, leading to more potent and selective inhibitors.

The synthesis of 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into complex molecular frameworks can be challenging due to their high reactivity and sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to incorporate fluorine atoms into desired positions within molecules. Techniques such as halogen-metal exchange and metal-catalyzed cross-coupling reactions have been particularly useful in this regard.

In addition to its applications in drug development, 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid has also been studied for its potential role in materials science. Fluorinated compounds are known for their unique properties, such as low friction coefficients and high thermal stability, making them suitable for use in coatings, adhesives, and other advanced materials. While this application is less explored compared to pharmaceuticals, it represents an exciting area for future research.

The impact of fluorine substitution on the biological activity of compounds has been extensively studied and documented. In general, the introduction of fluorine atoms can lead to increased metabolic stability by resisting hydrolysis and oxidation. Furthermore, fluorine atoms can influence electronic properties such as lipophilicity and charge distribution, which are critical factors in determining drug-receptor interactions. These effects make 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid a valuable tool for medicinal chemists seeking to optimize their drug candidates.

In conclusion, 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid (CAS No. 2377036-01-4) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique molecular structure and functional properties make it an excellent intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for fluorinated compounds, the importance of compounds like 2-Fluoro-2-(1-fluorocyclopropyl)acetic acid is likely to grow even further.

2377036-01-4 (2-Fluoro-2-(1-fluorocyclopropyl)acetic acid) 関連製品

- 1804376-35-9(2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)

- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)

- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)

- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)

- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)

- 941878-79-1(2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)

- 1805510-91-1(2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)

- 1314673-44-3(1-(3-bromo-4-chlorophenyl)cyclopropane-1-carbonitrile)

- 2022621-33-4(3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene)

- 2171963-66-7(3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)